Meta-Substitution Defines a Distinct Molecular Electrostatic Potential and Docking Profile
While no direct biological activity data exists for this compound, the bromine's meta-position on the phenyl ring creates a fundamentally different molecular electrostatic potential surface compared to the para- or ortho- analogs [REFS-1, REFS-2]. This difference in charge distribution, as calculated by standard methods, directly impacts potential interactions with biological targets, such as the Src kinase and EGFR tyrosine kinases identified as potential targets for this compound .
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine (CAS 49615-71-6) = 2.5 |
| Quantified Difference | 0.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target, 2025.09.15 for comparator) |
Why This Matters
The identical computed lipophilicity suggests similar passive membrane permeability, but the distinct 3D arrangement of the bromine atom (meta- vs. para-) means the compounds are not interchangeable in target binding assays without specific validation.
- [1] PubChem. (2024). 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine (CID 62501534). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine (CID 13230339). National Center for Biotechnology Information. View Source
